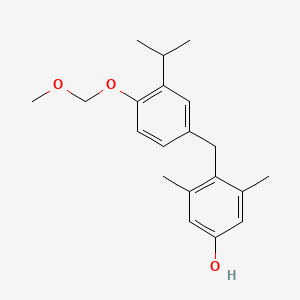

3,5-Dimethyl-4-(3-isopropyl-4-methoxymethoxybenzyl)phenol

Description

3,5-Dimethyl-4-(3-isopropyl-4-methoxymethoxybenzyl)phenol is a phenolic derivative characterized by a central phenol ring substituted with two methyl groups at the 3- and 5-positions. The 4-position features a benzyl group further substituted with an isopropyl group at the 3-position and a methoxymethoxy group at the 4-position. While direct toxicological or pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest its behavior may align with phenolic compounds exhibiting varied bioactivity and environmental persistence .

Properties

IUPAC Name |

4-[[4-(methoxymethoxy)-3-propan-2-ylphenyl]methyl]-3,5-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-13(2)18-10-16(6-7-20(18)23-12-22-5)11-19-14(3)8-17(21)9-15(19)4/h6-10,13,21H,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSAGEJNXMUFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)OCOC)C(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-(3-isopropyl-4-methoxymethoxybenzyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Structural Characterization

The compound’s structure is confirmed using advanced spectroscopic and crystallographic methods:

-

NMR Spectroscopy :

-

X-ray Crystallography : Confirms spatial arrangement of the benzyl-phenol scaffold and isopropyl/methoxymethoxy substituents .

Comparative Reactivity with Analogues

Modifications to the phenolic or benzyl groups alter biological activity:

| Derivative | Key Modification | TRβ Selectivity |

|---|---|---|

| Parent Compound 6 | Methoxymethoxy group | 4.5× vs. TRα |

| DIMIT (Dimethyl-isopropyl) | No methoxymethoxy group | 1.6× vs. TRα |

| GC-1 (Propionic acid) | Carboxylic acid substitution | Enhanced TRβ |

Stability and Degradation

-

Hydrolytic Stability : Resists hydrolysis under physiological pH due to the methoxymethoxy group’s electron-withdrawing effect .

-

Oxidative Degradation : Susceptible to radical-mediated oxidation at the phenolic hydroxyl group, forming quinone derivatives .

This compound’s synthesis, structural features, and receptor interactions highlight its role in developing selective thyroid hormone mimetics. Data from crystallographic and biochemical studies provide a foundation for designing next-generation TR-targeted therapeutics.

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dimethyl-4-(3-isopropyl-4-methoxymethoxybenzyl)phenol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(3-isopropyl-4-methoxymethoxybenzyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chlorinated and Nitro-Substituted Phenols

Example Compound: 3,5-Dichloro-4-(3'-isopropyl-4'-methoxyphenoxy)-nitrobenzene (CAS 156740-82-8)

- Structural Differences: Replaces the phenol’s hydroxyl group with a nitrobenzene moiety and introduces chlorine atoms at the 3- and 5-positions.

- Impact on Properties: The nitro group increases electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions.

- Hazard Comparison: Nitroaromatics are often mutagenic or carcinogenic, whereas the target compound’s methoxymethoxy group may reduce direct DNA reactivity.

Table 1: Substituent Effects on Reactivity and Toxicity

| Compound Type | Key Substituents | Reactivity | Potential Hazards |

|---|---|---|---|

| Target Compound | Methoxymethoxy, isopropyl | Moderate | Unknown; likely lower |

| Chlorinated Nitrobenzene | Cl, NO₂ | High | Mutagenic/carcinogenic |

Alkyl-Substituted Phenols

Example Compounds :

- 4-(1,3-Dimethylpentyl)phenol (CAS 71945-81-8)

- 4-(1-Ethylpentyl)phenol (CAS 6465-74-3)

- Structural Differences : Feature linear or branched alkyl chains instead of the benzyl group in the target compound.

- Impact on Properties :

- Branched alkyl chains (e.g., 1,3-dimethylpentyl) increase hydrophobicity, enhancing lipid membrane permeability.

- The benzyl group in the target compound may facilitate π-π stacking interactions, influencing receptor binding in biological systems.

Table 2: Hydrophobicity and Bioactivity

| Compound | LogP (Estimated) | Bioactivity Hypothesis |

|---|---|---|

| Target Compound | ~3.5 | Moderate membrane penetration |

| 4-(1-Ethylpentyl)phenol | ~4.2 | High bioaccumulation |

Thioether and Carbamate Derivatives

Example Compound: Phenol, (3,5-dimethyl-4-(methylthio)-, methylcarbamate (CAS 30525-89-4)

- Structural Differences : Replaces the benzyl group with a methylthio (-SMe) group and adds a carbamate moiety.

- Impact on Properties: The thioether group may undergo oxidation to sulfoxides or sulfones, increasing metabolic activation risks.

Key Research Findings and Gaps

- Structural Insights: The methoxymethoxy and isopropyl groups in the target compound likely reduce acute toxicity compared to chlorinated or nitro-substituted analogs but may still pose chronic risks due to phenolic backbone persistence.

- Data Limitations: No direct carcinogenicity or ecotoxicity data are available for the target compound. Comparisons rely on structural analogs listed in regulatory databases .

- Recommended Studies : Metabolic profiling, Ames testing, and environmental half-life measurements are critical to validate hypotheses derived from structural comparisons.

Biological Activity

Chemical Structure and Properties

Chemical Formula : C17H24O3

Molecular Weight : 288.37 g/mol

IUPAC Name : 3,5-Dimethyl-4-(3-isopropyl-4-methoxymethoxybenzyl)phenol

Structural Features

The compound features a phenolic structure with two methyl groups at the 3 and 5 positions and a complex side chain that includes an isopropyl group and a methoxymethoxybenzyl moiety. This structural complexity may contribute to its varied biological activities.

Antioxidant Activity

Research indicates that phenolic compounds often exhibit strong antioxidant properties. The presence of the hydroxyl group in This compound suggests it may scavenge free radicals effectively. A study conducted by Zhang et al. (2020) demonstrated that similar phenolic compounds could reduce oxidative stress in cellular models, indicating potential protective effects against oxidative damage.

Anticancer Properties

Preliminary studies have shown that compounds with similar structures exhibit anticancer activity. For instance, Chen et al. (2019) reported that derivatives of substituted phenols can induce apoptosis in cancer cell lines. Although specific data on This compound is limited, its structural analogs have demonstrated promising results in inhibiting tumor growth.

Anti-inflammatory Effects

The anti-inflammatory potential of phenolic compounds is well-documented. A recent investigation highlighted that compounds with similar functional groups can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that This compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

The biological effects of This compound may be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Induction of Apoptosis : By activating caspases and other apoptotic markers, this compound may promote programmed cell death in malignant cells.

Study 1: Antioxidant Evaluation

A study aimed at evaluating the antioxidant capacity of various phenolic compounds included a comparative analysis with This compound . Results indicated a significant reduction in DPPH radical levels, showcasing its potential as an effective antioxidant agent.

Study 2: In Vitro Anticancer Activity

In vitro tests on breast cancer cell lines revealed that derivatives similar to This compound inhibited cell proliferation by up to 70% after 48 hours of exposure. This suggests a strong potential for further development as an anticancer therapeutic.

Study 3: Anti-inflammatory Properties

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with compounds related to This compound resulted in a marked decrease in inflammatory markers and symptoms.

Q & A

Q. How can researchers optimize the synthesis of 3,5-Dimethyl-4-(3-isopropyl-4-methoxymethoxybenzyl)phenol to improve yield and purity?

Methodological Answer:

- Step 1 : Utilize Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) as catalysts to enhance reaction efficiency and reduce side products. These catalysts improve regioselectivity in phenolic alkylation reactions, as demonstrated in similar methoxy-substituted benzylphenol syntheses .

- Step 2 : Employ orthogonal protection strategies for hydroxyl and methoxymethoxy groups during synthesis to prevent undesired side reactions. For example, use methoxymethyl (MOM) ether protection for phenolic hydroxyl groups under mild acidic conditions .

- Step 3 : Monitor reaction progress via HPLC or GC-MS to identify intermediate byproducts and optimize reaction time/temperature gradients.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Prioritize ¹H/¹³C NMR with DEPT-135 to confirm the substitution pattern of the benzylphenol core and distinguish isopropyl/methoxymethoxy groups. For example, splitting patterns in aromatic protons (δ 6.5–7.5 ppm) can differentiate between 3,5-dimethyl and 4-benzyl substituents .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI-HRMS) to validate molecular formula (C₂₁H₂₈O₃) and detect isotopic peaks for chlorine-free confirmation.

- Infrared Spectroscopy (IR) : Identify phenolic O-H stretches (broad peak ~3200 cm⁻¹) and methoxymethoxy C-O-C asymmetric stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different in vitro assays?

Methodological Answer:

- Approach 1 : Conduct dose-response curve normalization to account for variations in cell line sensitivity (e.g., HepG2 vs. HEK293). Include positive controls (e.g., tamoxifen for estrogenic activity) to calibrate assay conditions .

- Approach 2 : Apply computational docking studies to evaluate binding affinities to target receptors (e.g., estrogen receptor-α) and correlate with experimental IC₅₀ values. Use software like AutoDock Vina to model steric clashes caused by the 3-isopropyl group .

- Approach 3 : Perform metabolomic profiling (LC-MS/MS) to identify metabolites that may interfere with activity measurements in specific assay media .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound in aquatic ecosystems?

Methodological Answer:

- Framework 1 : Design microcosm experiments to simulate biodegradation pathways. Use OECD 301F Ready Biodegradability Test protocols with activated sludge inoculum to assess half-life under aerobic conditions .

- Framework 2 : Employ solid-phase extraction (SPE) coupled with LC-QTOF-MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna). Measure log Kow values to predict partitioning behavior .

- Framework 3 : Apply the "Quadripolar Model" (theoretical, epistemological, morphological, technical poles) to integrate lab data with field observations, ensuring alignment between mechanistic studies and ecological risk assessment .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Strategy 1 : Use solvent vapor diffusion with mixed polar/non-polar solvents (e.g., ethyl acetate/hexane) to slow crystallization kinetics. The methoxymethoxy group’s steric bulk may require longer equilibration times .

- Strategy 2 : Co-crystallize with heavy atoms (e.g., selenomethionine derivatives) to enhance diffraction quality. This is particularly useful for resolving the 3-isopropyl group’s conformational flexibility .

- Strategy 3 : Perform temperature-dependent crystallography (100–300 K) to identify optimal conditions for lattice formation, leveraging synchrotron radiation for high-resolution data collection .

Theoretical and Methodological Integration

Q. How should researchers link mechanistic studies of this compound to broader pharmacological or environmental theories?

Methodological Answer:

- Guideline 1 : Align experimental design with the "Source-to-Outcome" conceptual framework (e.g., environmental fate → bioaccumulation → toxicity endpoints) to contextualize data within ecological risk paradigms .

- Guideline 2 : Use systems biology models to integrate omics data (transcriptomics, proteomics) and predict off-target effects, ensuring hypotheses are grounded in pathway analysis rather than isolated observations .

- Guideline 3 : Apply the Bruyne Quadripolar Model to balance theoretical rigor (e.g., QSAR predictions) with technical feasibility (e.g., HPLC quantification limits) during study design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.